3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride

Catalog No.
S14165068
CAS No.
M.F
C10H19ClO3S
M. Wt
254.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chlor...

Product Name

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride

IUPAC Name

3-cyclohexyloxy-2-methylpropane-1-sulfonyl chloride

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

InChI

InChI=1S/C10H19ClO3S/c1-9(8-15(11,12)13)7-14-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3

InChI Key

QSNSIKCCNDBFPP-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCCCC1)CS(=O)(=O)Cl

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound classified as a sulfonyl chloride. Its molecular formula is C10H19ClO4SC_{10}H_{19}ClO_4S with a molecular weight of approximately 270.77 g/mol. The compound features a cyclohexyl group attached to an ether linkage and a sulfonyl chloride functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The sulfonyl chloride group in 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride is known for its reactivity, particularly in nucleophilic substitution reactions. Typical reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Hydrolysis: In the presence of water, sulfonyl chlorides can hydrolyze to form the corresponding sulfonic acids.
  • Formation of Sulfonamides: When reacted with amines, this compound can yield sulfonamides, which are important in pharmaceuticals.

The synthesis of 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride can be achieved through several methods:

  • Chlorosulfonation: This method involves the reaction of cyclohexanol with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
  • Williamson Ether Synthesis: This approach utilizes an alkoxide derived from cyclohexanol and reacts it with a suitable alkyl halide to form the ether linkage before introducing the sulfonyl chloride .
  • Direct Chlorination: Another method may involve chlorination of the corresponding sulfonic acid derivative followed by treatment with thionyl chloride to convert it into the sulfonyl chloride form .

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride has potential applications in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the preparation of various bioactive molecules, particularly in developing antibiotics and anti-cancer agents.
  • Chemical Research: Used in studies focusing on reaction mechanisms involving nucleophilic substitutions and modifications of organic compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific pests or diseases.

Studies on similar compounds suggest that those containing sulfonyl chloride groups can interact with various biological macromolecules, including proteins and nucleic acids. These interactions often lead to inhibition of enzymatic activity or interference with cellular processes such as proliferation and apoptosis . Specific interaction studies for 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride would provide insights into its unique biological profile.

Several compounds share structural similarities with 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride, including:

Compound NameCAS NumberSimilarity Index
2-Methylpropane-1-sulfonyl chloride35432-36-10.93
Cyclobutylmethanesulfonyl chloride1220695-06-60.87
4-Chloro-1-butylsulfonyl chloride1633-84-70.76
2,3,3-Trimethylbutane-1-sulfonyl chlorideB136287820.81

Uniqueness

The uniqueness of 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride lies in its specific cyclohexyl ether structure, which may influence its reactivity and biological activity compared to other sulfonyl chlorides. Its potential applications in pharmaceutical synthesis make it a valuable compound for further research.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

254.0743433 g/mol

Monoisotopic Mass

254.0743433 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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